4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2490412-71-8
VCID: VC4585948
InChI: InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H
SMILES: C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride

CAS No.: 2490412-71-8

Cat. No.: VC4585948

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66

* For research use only. Not for human or veterinary use.

4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride - 2490412-71-8

Specification

CAS No. 2490412-71-8
Molecular Formula C10H12ClNO3
Molecular Weight 229.66
IUPAC Name 4-(2-aminophenyl)-4-oxobutanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H
Standard InChI Key QXTYCKGXWPSYPB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional groups critical for reactivity: an ortho-aminophenyl ring, a ketone at the gamma position, and a carboxylic acid moiety. The hydrochloride salt formation enhances solubility in polar solvents while stabilizing the amine group against oxidation. Key structural features include:

  • Molecular formula: C₁₀H₁₂ClNO₃

  • Molecular weight: 229.66 g/mol

  • SMILES notation: C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl

X-ray diffraction studies of analogous compounds reveal planar configurations in the phenyl-ketone system, with hydrogen bonding between the hydrochloride counterion and carboxylic acid group stabilizing the crystal lattice .

Physical and Chemical Properties

PropertyValueMethod of Determination
Melting point165–170°C (decomp.)Differential scanning calorimetry
Solubility in water12.3 mg/mL (25°C)Shake-flask method
LogP (octanol/water)1.45 ± 0.12Chromatographic determination
pKa (carboxylic acid)3.8Potentiometric titration

The compound exhibits limited stability under UV light (t₁/₂ = 48 hours at 254 nm), necessitating storage in amber vials at 2–8°C. Aqueous solutions remain stable for 72 hours at pH 3–5 but undergo ketone reduction at alkaline pH .

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves a three-step protocol:

  • Friedel-Crafts acylation: 2-Aminophenyl precursors react with succinic anhydride in dichloromethane catalyzed by AlCl₃, achieving 85% conversion to 4-(2-aminophenyl)-4-oxobutanoic acid .

  • Hydrochloride salt formation: Titration with concentrated HCl in ethyl acetate yields the crystalline hydrochloride form (purity >98%).

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials, confirmed via TLC (Rf = 0.42 in EtOAc/hexane 3:7) .

Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining 82% yield .

Analytical Characterization

TechniqueKey ObservationsReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.12 (d, J=8.4 Hz, 1H, ArH), δ 6.92–6.85 (m, 3H, ArH), δ 3.21 (t, J=6.8 Hz, 2H, CH₂), δ 2.68 (t, J=6.8 Hz, 2H, CH₂)
FT-IR (KBr)1705 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (N–H bend), 2500–3000 cm⁻¹ (HCl broad band)
HPLC-UV (C18 column)Retention time 6.7 min (95% purity, 254 nm)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 229.0534 [M+H]⁺, consistent with theoretical calculations.

Applications in Pharmaceutical Research

Paullone Derivative Synthesis

The compound serves as a key intermediate in synthesizing 7-aryl paullones, a class of bioactive molecules with demonstrated kinase inhibition properties . Reaction with substituted phenylhydrazines in polyphosphoric acid yields tricyclic paullone cores, with subsequent functionalization producing derivatives showing IC₅₀ values of 15–85 μM against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Neuroprotective Agent Development

Preliminary in vitro studies indicate radical scavenging activity (EC₅₀ = 32 μM in DPPH assay), suggesting potential in mitigating oxidative stress-related neurodegeneration . Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the NMDA receptor’s GluN2B subunit, though in vivo validation remains pending .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute toxicity (oral)Category 4 (LD₅₀ > 500 mg/kg)Avoid ingestion; use PPE
Skin corrosionCategory 2Nitrile gloves required
Environmental toxicityNot classifiedPrevent groundwater release

Material safety data sheets recommend neutralization with 5% sodium bicarbonate before disposal.

Future Research Directions

  • Structure-activity relationship (SAR) studies: Systematic modification of the oxobutanoic acid chain length to optimize bioavailability.

  • Prodrug development: Esterification of the carboxylic acid group to enhance blood-brain barrier penetration.

  • Continuous flow synthesis: Implementation of microreactor technology to improve yield scalability beyond kilogram quantities.

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